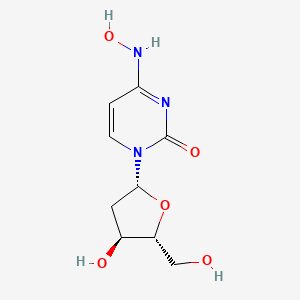

Uridine, 2'-dehydroxy-, 4-oxime

Description

Contextualization of Novel Nucleoside Analogs in Chemical Biology Research

The study of nucleotides and their analogs is a cornerstone of modern biology, stemming from the initial identification of "nuclein" and the subsequent elucidation of the DNA double helix. umn.edu Nucleoside analogs are structurally similar to the natural nucleosides—adenosine, cytidine (B196190), guanosine, thymidine, and uridine (B1682114)—but possess strategic modifications to their sugar moiety or nucleobase. umn.edursc.org These alterations are designed to achieve specific therapeutic properties or to serve as probes for biological systems. wiley.com

The applications of these synthetic molecules are vast, ranging from antiviral and anticancer agents to tools for studying DNA and RNA functions. umn.edumdpi.com By introducing changes to the heterocyclic base, modifying sugar ring substituents, or replacing the furanose ring altogether, chemists can create analogs with enhanced stability, altered binding affinities, or novel functionalities. wiley.com This continuous development of new nucleoside analogs is crucial for advancing our understanding of biological pathways and for creating next-generation therapeutics. rsc.orgmdpi.com

Historical Perspective of Oxime-Modified Nucleosides

The introduction of an oxime group (C=N-OH) into a molecule has been a strategy employed in medicinal chemistry to enhance biological activity. nih.gov Oximes have been recognized for a variety of pharmacological properties, including anti-inflammatory and anticancer activities. nih.gov In the context of nucleosides, the modification of the nucleobase with an oxime functional group represents a specific area of investigation.

Historically, reactions involving hydroxylamine (B1172632) and its derivatives with nucleosides have been used to create modified structures. iupac.org For instance, the reaction of hydroxylamine with uridine can lead to the formation of a 4-oxime derivative. iupac.org Research into oxime-containing nucleosides has explored their potential as antiviral agents and inhibitors of specific enzymes. acs.orgnih.gov The synthesis of oxime and dithiolane derivatives of 5-formyl-2'-deoxyuridine, for example, has been investigated for its antiviral effects and inhibition of thymidylate synthetase. acs.org

Significance of 2'-Deoxy Modifications in Nucleosides

The absence of a hydroxyl group at the 2'-position of the sugar ring, a defining feature of deoxyribonucleosides in DNA, is a critical modification in the design of nucleoside analogs. diva-portal.org This seemingly subtle change significantly impacts the conformation and stability of nucleic acid structures. diva-portal.org The 2'-deoxy modification is fundamental to the structure of DNA and plays a crucial role in its biological function.

In the realm of synthetic nucleosides, the 2'-deoxy modification is often a key feature. For example, 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (2'F-ANA) modified oligonucleotides have demonstrated high efficiency and persistent gene silencing capabilities. nih.gov The presence or absence of the 2'-hydroxyl group influences the sugar pucker conformation, which in turn affects the stability of duplexes formed with target RNA or DNA. nih.gov Modifications at the 2'-position, such as the introduction of a fluorine atom or a methyl group, can fine-tune the properties of nucleoside analogs for specific applications. nih.gov

Overview of the Research Landscape for Uridine, 2'-dehydroxy-, 4-oxime

This compound, also known by its synonym 2'-deoxy-N-hydroxycytidine, is a specific modified nucleoside with the chemical formula C9H13N3O5. Its structure combines the 2'-deoxy feature with a 4-oxime modification on the uridine base.

Research on this particular compound is situated within the broader exploration of oxime-modified and 2'-deoxynucleosides. While specific, in-depth studies focusing solely on this compound are not extensively documented in readily available literature, its chemical properties and potential biological activities can be inferred from research on related compounds. For instance, studies on oxime derivatives of other nucleosides suggest potential antiviral or enzymatic inhibitory activities. acs.orgnih.gov The 2'-deoxy modification confers DNA-like properties, influencing its incorporation into nucleic acid chains and its interaction with various enzymes. Further research is needed to fully elucidate the specific synthesis, properties, and applications of this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1867-16-9 | |

| Molecular Formula | C9H13N3O5 | |

| Molecular Weight | 243.22 g/mol | |

| Synonyms | Cytidine, 2'-deoxy-N-hydroxy- | |

| Chemical Name | 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(hydroxyamino)pyrimidin-2(1H)-one |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1867-16-9 |

|---|---|

Molecular Formula |

C9H13N3O5 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c13-4-6-5(14)3-8(17-6)12-2-1-7(11-16)10-9(12)15/h1-2,5-6,8,13-14,16H,3-4H2,(H,10,11,15)/t5-,6+,8+/m0/s1 |

InChI Key |

GBQJWVYHPHFGFH-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NO)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NO)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Uridine, 2 Dehydroxy , 4 Oxime

Strategies for the Stereoselective Synthesis of Uridine (B1682114), 2'-dehydroxy-, 4-oxime

The synthesis of 2'-deoxyuridine-4'-oxime primarily involves the reaction of a suitable 2'-deoxyuridine (B118206) precursor with a hydroxylamine (B1172632) derivative. A key consideration in this synthesis is the stereochemistry of the resulting oxime, which can exist as either the E or Z isomer. These stereoisomers can exhibit different physical and biological properties, and their selective synthesis or separation is often crucial.

The classical approach to oxime formation involves the condensation of a carbonyl group with hydroxylamine. researchgate.netijprajournal.com In the context of 2'-deoxyuridine-4'-oxime, the precursor would be a derivative of 2'-deoxyuridine where the C4 position is converted to a carbonyl group, or a group that can be readily converted to one. However, a more common and direct route involves the modification of the existing C4 carbonyl of 2'-deoxyuridine. This is typically achieved by first converting the 4-oxo group into a better leaving group, such as a 4-thio or 4-chloro derivative, followed by reaction with hydroxylamine or its protected equivalents.

The stereoselectivity of the oximation reaction is influenced by several factors, including the reaction conditions (pH, temperature, and solvent) and the nature of the substituents on both the nucleoside and the hydroxylamine reagent. organic-chemistry.org Generally, the Z-isomer of nucleoside oximes is found to be more stable and often predominates. researchgate.net The two isomers can typically be separated using chromatographic techniques like high-performance liquid chromatography (HPLC). The stereochemistry of the final product is critical as it can influence the molecule's conformation and its subsequent interactions with enzymes or other biomolecules. nih.gov

Precursor Chemistry and Reaction Optimization in Uridine, 2'-dehydroxy-, 4-oxime Synthesis

The primary precursor for the synthesis of 2'-deoxyuridine-4'-oxime is 2'-deoxyuridine itself. pensoft.net A common strategy involves the thionation of the C4 carbonyl group of 2'-deoxyuridine to yield 4-thio-2'-deoxyuridine. This thionated intermediate is more reactive towards nucleophilic attack by hydroxylamine. The thionation can be achieved using reagents like Lawesson's reagent. The subsequent reaction with hydroxylamine hydrochloride, often in a suitable solvent like pyridine, yields the desired 4-oxime derivative.

Alternatively, the C4 position can be activated by conversion to a 4-chloro or 4-triazolyl derivative. These activated precursors readily undergo nucleophilic substitution with hydroxylamine.

Optimization of the reaction conditions is crucial to maximize the yield and stereoselectivity of the desired oxime. Key parameters to consider include:

Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating.

pH: The pH of the reaction mixture can significantly influence the rate of oxime formation. Mildly acidic or basic conditions are often employed. mdpi.com

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the products. Pyridine, ethanol, and aqueous buffer systems are commonly used.

Protecting Groups: The hydroxyl groups of the deoxyribose sugar are often protected during the synthesis to prevent unwanted side reactions. Common protecting groups include silyl (B83357) ethers or acyl groups. These protecting groups are then removed in a final deprotection step.

A summary of a typical synthetic approach is presented in the table below.

| Step | Reaction | Reagents and Conditions |

| 1 | Thionation of 2'-deoxyuridine | Lawesson's reagent, in a suitable solvent like pyridine. |

| 2 | Oximation | Hydroxylamine hydrochloride, pyridine, room temperature to mild heating. |

| 3 | (Optional) Isomer Separation | Chromatographic methods such as HPLC. |

| 4 | (Optional) Deprotection | Removal of sugar protecting groups if present. |

Chemo-Enzymatic Approaches to this compound Synthesis

Chemo-enzymatic methods offer an alternative and often more stereoselective route to nucleoside analogs. nih.govnih.gov While a specific enzyme for the direct synthesis of 2'-deoxyuridine-4'-oxime has not been prominently reported, enzymatic reactions can be employed in the synthesis of its precursors.

For instance, nucleoside phosphorylases can be used to couple a pre-synthesized modified base (the 4-oxime derivative of uracil) with a deoxyribose-1-phosphate donor. This approach can offer high stereoselectivity, yielding the desired β-anomer of the nucleoside.

Another chemo-enzymatic strategy could involve the enzymatic modification of a related nucleoside. For example, an enzyme could potentially catalyze the conversion of a different C4-substituted uridine derivative into the 4-oxime. However, the development of such specific enzymatic reactions for this particular modification is still an area of active research.

Post-Synthetic Modification and Derivatization of this compound

The true utility of 2'-deoxyuridine-4'-oxime lies in its capacity for post-synthetic modification. The oxime group serves as a versatile chemical handle for the attachment of various functional moieties.

Conjugation Strategies for Research Probes

The oxime functionality can readily undergo ligation reactions with molecules containing an aldehyde or ketone group, or with aminooxy-functionalized molecules. This forms the basis for conjugating a wide array of research probes to the nucleoside. researchgate.net

Fluorescent dyes, biotin, and other reporter molecules can be equipped with a compatible reactive group (e.g., an aminooxy group) and then attached to 2'-deoxyuridine-4'-oxime. nih.govacs.org This allows for the creation of labeled nucleosides that can be used to study various biological processes. The stability of the resulting oxime linkage is an important consideration, and it is generally stable under physiological conditions. mdpi.com

| Probe Type | Conjugation Partner on Probe | Application |

| Fluorescent Dye | Aminooxy or Aldehyde | Fluorescent labeling of DNA/RNA for imaging. |

| Biotin | Aminooxy or Aldehyde | Affinity purification or detection of nucleic acids. |

| Peptides | N-terminal aminooxy or aldehyde | Studying protein-nucleic acid interactions. |

Development of Bioorthogonal Functionalizations

Oxime ligation is a well-established bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. mdpi.comacs.orgacs.orgnobelprize.org The reaction between an oxime and an aldehyde or ketone is highly specific and efficient under physiological conditions.

This bioorthogonal nature allows for the site-specific labeling of biomolecules in living cells. For example, 2'-deoxyuridine-4'-oxime can be incorporated into DNA, and a probe carrying an aldehyde or ketone can then be introduced to specifically label the modified DNA. researchgate.net The reaction kinetics can be enhanced by using catalysts such as aniline (B41778) or its derivatives. mdpi.com

Synthesis of Phosphorylated and Oligonucleotide Forms of this compound

For its use in molecular biology applications, 2'-deoxyuridine-4'-oxime must be converted into its 5'-triphosphate form (dU(4-oxime)TP). This is a necessary step for its recognition and incorporation into a growing DNA strand by DNA polymerases. The phosphorylation is typically achieved using chemical methods, with the Yoshikawa procedure being a common approach. nih.gov This method involves the reaction of the nucleoside with phosphoryl chloride (POCl₃) followed by treatment with a pyrophosphate salt.

Once the triphosphate is synthesized, it can be used as a substrate for DNA polymerases in techniques like polymerase chain reaction (PCR) or primer extension assays. mdpi.comnih.gov The efficiency of incorporation can vary depending on the specific polymerase used and the nature of any modifications on the oxime group.

Furthermore, 2'-deoxyuridine-4'-oxime can be incorporated into synthetic oligonucleotides using standard solid-phase phosphoramidite (B1245037) chemistry. researchgate.net For this, the 4-oxime nucleoside is first converted into a phosphoramidite building block. This phosphoramidite can then be used in an automated DNA synthesizer to introduce the modification at specific positions within an oligonucleotide sequence. The resulting modified oligonucleotides can be used for a variety of applications, including as antisense agents, diagnostic probes, or as scaffolds for the assembly of nucleic acid-based nanostructures. Post-synthetic modification of these oligonucleotides can then be achieved by reacting the oxime handle with a suitable probe. nih.govnih.gov

Advanced Structural Elucidation and Conformational Dynamics of Uridine, 2 Dehydroxy , 4 Oxime

Spectroscopic Characterization Techniques for Uridine (B1682114), 2'-dehydroxy-, 4-oxime

Spectroscopic methods are indispensable for elucidating the intricate three-dimensional structure of Uridine, 2'-dehydroxy-, 4-oxime. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Circular Dichroism (CD) provide complementary information on its atomic arrangement, conformation, and chiral properties.

Advanced NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of nucleoside analogs. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like D₂O or DMSO-d₆ would be employed for complete spectral assignment and structural analysis.

1D ¹H NMR spectra provide initial information on the number and environment of protons. Key signals include those from the pyrimidine (B1678525) base (H5 and H6), the deoxyribose sugar (H1' to H5'), and the hydroxyl protons, including the oxime -OH. hmdb.ca 2D experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within the sugar ring, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which are crucial for determining the glycosidic bond conformation (syn vs. anti) and the sugar pucker. researchgate.net For instance, the intensity of the NOE cross-peak between the base H6 proton and the sugar H1' proton helps to define the orientation of the base relative to the sugar.

Heteronuclear NMR, such as ¹³C and ¹⁵N spectroscopy, would provide further structural detail. ¹³C chemical shifts are sensitive to the electronic environment of each carbon atom, while ¹⁵N NMR would be particularly informative for probing the electronic structure of the pyrimidine ring and the 4-oxime nitrogen.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a 2'-Deoxyuridine (B118206) Analog in D₂O This table presents typical data based on related compounds, as specific experimental values for this compound are not widely published.

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| H6 | ~7.8 | ³J(H5-H6) ≈ 8.0 |

| H5 | ~5.9 | ³J(H6-H5) ≈ 8.0 |

| H1' | ~6.2 | ³J(H1'-H2'a) ≈ 6.5, ³J(H1'-H2'b) ≈ 7.0 |

| H2'a, H2'b | ~2.3 - 2.5 | - |

| H3' | ~4.5 | - |

| H4' | ~4.1 | - |

| H5', H5'' | ~3.8 | - |

X-ray crystallography provides the most definitive, high-resolution structural information by determining the precise arrangement of atoms in a single crystal. nih.gov Analysis of a suitable crystal of this compound would yield detailed data on bond lengths, bond angles, and torsional angles, defining its solid-state conformation. science.gov

Key structural parameters obtained would include the planarity of the pyrimidine ring, the geometry of the 4-oxime group (including the C4=N-OH bond angle and length), the sugar pucker of the deoxyribose moiety, and the glycosidic torsion angle (χ). This technique also reveals the intermolecular interactions, such as hydrogen bonding and base stacking, that stabilize the crystal lattice.

While a crystal structure for this compound is not publicly available, data from analogs like 2'-selenium-modified uridine show that the deoxyribose sugar can adopt a C3'-endo pucker in the context of an A-form duplex. vanderbilt.edu In single-crystal studies of other oxime-containing compounds, the oxime group is a key participant in hydrogen bonding networks. plos.org Such an analysis would be critical to confirm the stereochemistry of the oxime (E/Z isomerism) and its influence on the crystal packing.

Table 2: Hypothetical Crystallographic Data for a Modified Uridine Analog This table illustrates the type of data obtained from a single-crystal X-ray analysis.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 8.3, b = 9.4, c = 15.7 |

| Resolution (Å) | 1.8 |

| Sugar Pucker | C2'-endo |

| Glycosidic Angle (χ) | -150° (anti) |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly sensitive to the secondary and tertiary structure of biomolecules. nih.gov For this compound, the CD spectrum in the near-UV range (200-320 nm) would be influenced by the electronic transitions of the pyrimidine-oxime chromophore and its interaction with the chiral deoxyribose sugar. scispace.com The shape and sign of the CD bands, particularly the Cotton effects around 260-280 nm, are diagnostic of the glycosidic bond orientation (syn vs. anti). researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups have characteristic absorption frequencies. For this compound, FTIR spectra would show characteristic bands for O-H stretching (~3600 cm⁻¹), C=O stretching (if any tautomer exists), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹). wikipedia.org Computational studies on 2'-deoxyuridine have shown that a reliable interpretation of its IR spectrum requires considering the contributions from its entire set of conformers. nih.govacs.org These techniques can be used to monitor conformational changes and tautomeric equilibria as a function of temperature or solvent.

Solution Conformation and Molecular Dynamics of this compound

While X-ray crystallography provides a static picture, the conformation of this compound in solution is dynamic. Computational methods, such as molecular dynamics (MD) simulations, are used to explore the conformational landscape and dynamics of the molecule over time.

MD simulations model the movements of atoms and molecules based on a force field that describes the potential energy of the system. mdpi.com For this compound, simulations would reveal the dynamic equilibrium between the C2'-endo and C3'-endo sugar puckers, the flexibility of the glycosidic bond, and the preferred orientation of the 4-oxime group. mdpi.com Studies on the parent 2'-deoxyuridine have performed comprehensive conformational analyses, identifying numerous stable conformers and quantifying their relative populations at different temperatures. acs.org These studies show a preference for the syn orientation of the base and South (S-type, C2'-endo) sugar pucker at room temperature. nih.govacs.org The introduction of the 4-oxime group is expected to alter the energy landscape, potentially favoring different conformational states due to altered steric and electronic properties. Such simulations provide insights into how the molecule might be recognized by enzymes or interact with other biomolecules. nih.gov

Tautomeric Equilibrium Analysis of the 4-Oxime Moiety in this compound

The 4-oxime group of the molecule can exist in equilibrium with its N-hydroxy-amino tautomer. This is a form of oxime-nitrone tautomerism, although in this heterocyclic system, it is more accurately described as an amido-oxime/N-hydroxy-imidate equilibrium. The two primary tautomers are the 4-oxime form and the N⁴-hydroxy-2'-deoxycytidine form.

Figure 1: Tautomeric Equilibrium this compound (left) in equilibrium with its N⁴-hydroxy-2'-deoxycytidine tautomer (right).

This equilibrium is critical as the two tautomers have different hydrogen bonding donor/acceptor patterns, which dramatically affects their potential biological interactions. The position of the equilibrium can be influenced by several factors, including solvent polarity, pH, and temperature. Computational studies using Density Functional Theory (DFT) can be used to calculate the relative energies and Gibbs free energies of the different tautomers, predicting their relative populations under various conditions. csic.esias.ac.in Experimental investigation of this equilibrium would typically involve UV-Vis or NMR spectroscopy, as the different tautomers are expected to have distinct spectral signatures. rsc.orgbeilstein-journals.org For example, the chemical shift of the H5 proton is often sensitive to the electronic state of the C4 position. The existence of this tautomerism is a key feature that distinguishes this compound from canonical nucleosides.

Molecular Interactions and Recognition Mechanisms of Uridine, 2 Dehydroxy , 4 Oxime

Investigation of Protein-Ligand Interactions with N4-hydroxy-2'-deoxycytidine

The introduction of the N4-hydroxy group significantly alters the electronic and steric properties of the cytosine base, leading to unique interactions with proteins that bind nucleosides and nucleotides.

The monophosphate form of this nucleoside, N4-hydroxy-2'-deoxycytidylate (N4-HOdCMP), has been studied as an inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis. Research has shown that N4-HOdCMP acts as a competitive inhibitor with respect to the normal substrate, dUMP. nih.govnih.govacs.org In the presence of the cofactor 5,10-methylenetetrahydrofolate, N4-HOdCMP can form a tight-binding ternary complex with the enzyme, leading to its inactivation. nih.gov Studies have determined specific inhibition and dissociation constants for this interaction. nih.gov For instance, under standard assay conditions, N4-HOdCMP exhibits a competitive inhibition constant (Ki) of 8.0 µM against thymidylate synthase. nih.gov When forming a ternary complex with the enzyme and a folate cofactor, the apparent dissociation constant (Kd) for N4-HOdCMP was found to be 1.0 µM. nih.gov

| Parameter | Value | Enzyme | Conditions |

| Ki (Competitive Inhibition) | 8.0 µM | Thymidylate Synthase | Standard assay conditions |

| Kd (Apparent Dissociation) | 1.0 µM | Thymidylate Synthase | In ternary complex with 5,10-methylenetetrahydrofolate |

This table presents binding affinity data for N4-hydroxy-2'-deoxycytidylate (N4-HOdCMP) with thymidylate synthase, highlighting its inhibitory potential.

The metabolic processing of N4-hydroxy-2'-deoxycytidine is a key factor in its biological activity. Enzymes like cytidine (B196190) deaminase (CDA) can recognize and metabolize this modified nucleoside. nih.gov It has been demonstrated that CDA can deaminate N4-hydroxycytidine (the ribonucleoside form), leading to the generation of hydroxylamine (B1172632). nih.gov This enzymatic processing is significant as the released hydroxylamine can induce oxidative DNA damage, particularly in the presence of metal ions like copper. nih.gov

Furthermore, for a nucleoside analog to be incorporated into DNA, it must first be phosphorylated to its triphosphate form. Nucleoside kinases are responsible for the initial phosphorylation step. Studies on related N4-substituted deoxycytidine analogs, such as N4-acyl-2'-deoxycytidines, show that they can be phosphorylated and subsequently act as substrates for DNA polymerases. oup.comoup.comnih.gov While specific kinetic data for the phosphorylation of N4-hydroxy-2'-deoxycytidine by specific kinases is not broadly detailed in the available literature, the phosphorylation of its derivatives suggests that the N4-position can accommodate modifications, allowing recognition by cellular enzymes. vu.ltresearchgate.net

Nucleic Acid Incorporation and Stability of N4-hydroxy-2'-deoxycytidine

Once converted to its triphosphate form (dC(N4-OH)TP), the compound can be utilized by DNA polymerases, leading to its incorporation into DNA. This event is central to its mutagenic potential.

The ability of DNA polymerases to incorporate dC(N4-OH)TP is a critical area of investigation. The tautomeric nature of N4-hydroxycytosine allows it to form base pairs with both guanine (B1146940) and adenine (B156593). rsc.orgontosight.ai This mispairing capability is a primary source of its mutagenic effect. Studies with various N4-modified 2'-deoxycytidine (B1670253) triphosphates, such as N4-acyl derivatives, have shown that a range of DNA polymerases, including Family A (e.g., Taq, Klenow Fragment) and Family B (e.g., KOD, phi29), can recognize and incorporate these analogs. oup.comoup.comnih.gov Notably, these studies often reveal a significant tendency for the modified cytosine to be paired with adenine, leading to C-to-T transition mutations. oup.comnih.gov While the specific efficiency (kpol/Kd) of incorporation for dC(N4-OH)TP by different polymerases is a complex parameter, the general acceptance of N4-modified dCTPs by these enzymes is well-documented. oup.comoup.comnih.govnih.gov

The presence of a modified base within a DNA duplex can significantly affect its thermodynamic stability and local structure. The introduction of a related lesion, 5-hydroxy-2'-deoxycytidine (B120496) (which is different from the N4-hydroxy modification), has been shown to be highly destabilizing to a DNA duplex. nih.gov For other related modifications, such as 3,N4-etheno-2′-deoxycytidine (εdC), a significant destabilization of the DNA duplex is observed when paired with any of the natural bases. rsc.org While direct melting temperature (Tm) data for oligonucleotides containing a single, site-specific N4-hydroxy-2'-deoxycytidine is not prominently available in the searched literature, the destabilizing effects of analogous lesions suggest that the N4-hydroxy modification would likely lower the melting temperature of a DNA duplex. nih.govresearchgate.net This destabilization is often enthalpic in origin and can influence the recognition and repair of the lesion by cellular machinery. nih.govresearchgate.net

Non-Covalent Interactions of N4-hydroxy-2'-deoxycytidine in Model Systems

The non-covalent interactions of N4-hydroxy-2'-deoxycytidine, particularly its hydrogen bonding patterns, are fundamental to its function. The N4-hydroxy group allows the base to exist in two tautomeric forms: an amino-like form that pairs with guanine and an imino-like (oxime) form that can pair with adenine. rsc.org This tautomerism is the basis for its mispairing potential during DNA replication. rsc.orgontosight.ai

Computational and spectroscopic studies on related modified nucleosides help to understand these interactions. For instance, analysis of protonated cytosine pairs, which are relevant to i-motif structures, shows the importance of terminal hydrogen bonds and a central ionic hydrogen bond. nsf.gov While not directly studying the N4-hydroxy derivative, these studies highlight how modifications to the cytosine ring can alter hydrogen bonding geometry and stability. nsf.gov The conformation of the nucleoside, particularly the sugar pucker (C2'-endo or C3'-endo) and the orientation of the N4-OH group (cis or trans rotamer), also influences its interactions. nih.govacs.org NMR studies on 5-substituted N4-hydroxy-2'-deoxycytidines have shown they predominantly adopt a C2'-endo sugar conformation and a cis rotamer for the N4-OH group in solution. nih.govacs.org

Computational and Theoretical Studies on Uridine, 2 Dehydroxy , 4 Oxime

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Ab initio and density functional theory (DFT) are two of the most common QM methods. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. semanticscholar.org DFT methods, on the other hand, use the electron density to calculate the energy of a system, often providing a good balance between accuracy and computational cost. For instance, studies on the related compound 2'-deoxyuridine (B118206) have utilized DFT at the B3LYP/6-31G(d,p) level of theory to perform comprehensive conformational analyses. nih.gov

Key parameters that can be determined from QM calculations for Uridine (B1682114), 2'-dehydroxy-, 4-oxime include:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and docking with target proteins.

Partial Atomic Charges: QM calculations can assign partial charges to each atom in the molecule, providing a quantitative measure of the local electronic environment. These charges are often used in molecular mechanics force fields for more extensive simulations. uni-muenchen.de

Reactivity descriptors derived from QM calculations, such as Fukui functions, can further pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, guiding the design of new analogs with altered reactivity profiles.

Molecular Docking and Dynamics Simulations of Uridine, 2'-dehydroxy-, 4-oxime with Target Biomolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein or nucleic acid. nih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can identify potential binding sites on various target biomolecules. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. nih.gov Docking studies have been successfully used to investigate the binding of various oxime derivatives to their biological targets. nih.gov For example, docking has been used to study the interaction of nitrone-based oximes with acetylcholinesterase. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. utoronto.ca MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. utoronto.canih.gov This allows for the study of the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the detailed intermolecular interactions that stabilize the complex. nih.gov The CHARMM27 all-atom force field is a commonly used parameter set for such simulations. nih.gov

A typical workflow for these simulations would involve:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target biomolecule (often from the Protein Data Bank) and generating a 3D model of this compound.

Docking: Using software like AutoDock, the ligand is docked into the active site of the receptor. nih.gov

MD Simulation: The most promising docked complex is then subjected to MD simulations using software like GROMACS or AMBER. nih.gov

Analysis: The simulation trajectories are analyzed to calculate various parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

These simulations can reveal key amino acid residues involved in the binding and provide insights into the structural basis of the ligand's activity, which is crucial for the design of more potent and selective analogs. researchgate.net

In Silico Prediction of Conformational Preferences and Tautomeric Forms

The biological activity of a molecule is intimately linked to its three-dimensional structure and the existence of different isomeric forms. In silico methods provide a powerful means to explore the conformational landscape and tautomeric equilibria of this compound.

Conformational Analysis: This involves identifying the stable low-energy three-dimensional arrangements of the atoms in a molecule. lumenlearning.com For a flexible molecule like this compound, which contains a sugar ring and a rotatable glycosidic bond, numerous conformations are possible. Computational methods can systematically explore this conformational space to identify the most populated and therefore biologically relevant conformers. nih.govnih.gov For the related 2'-deoxyuridine, ab initio calculations have shown the existence of numerous stable conformers, with the syn and anti orientations of the base and different sugar puckering modes (South and North) being significant. nih.gov

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. wikipedia.org The oxime group in this compound can potentially exist in different tautomeric forms, such as the nitrone form. frontiersin.org The relative stability of these tautomers can be influenced by the solvent and the local environment. Quantum mechanical calculations are essential for determining the relative energies of different tautomers and the energy barriers for their interconversion. researchgate.net For example, studies on other oxime-containing heterocyclic systems have shown that the tautomeric equilibrium can be shifted depending on the substitution pattern and the solvent. rsc.org Understanding the predominant tautomeric form under physiological conditions is crucial, as different tautomers can exhibit distinct biological activities. Studies on uridine and 2'-deoxyuridine have revealed the coexistence of various tautomers in the gas phase. nih.gov

Ligand-Based and Structure-Based Computational Design Methodologies for this compound Analogs

The design of new analogs of this compound with improved properties can be significantly accelerated using computational design methodologies. These approaches are broadly categorized as ligand-based and structure-based methods.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. optibrium.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. Key ligand-based methods include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for the biological activity of a set of known active molecules. This pharmacophore model can then be used to screen virtual libraries for new compounds that match these features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This relationship can then be used to predict the activity of new, unsynthesized analogs.

Structure-Based Design: When the 3D structure of the target biomolecule is available, structure-based design methods can be used to design ligands that bind with high affinity and selectivity. sigmaaldrich.com This approach leverages the detailed structural information of the binding site. Key structure-based methods include:

De Novo Design: This involves building a novel ligand from scratch within the binding site of the target. Fragments of molecules are placed in favorable positions within the binding site and then linked together to form a complete molecule.

Virtual Screening: Large libraries of chemical compounds are computationally docked into the binding site of the target, and their binding affinities are estimated. The top-scoring compounds are then selected for experimental testing.

By combining these computational approaches, researchers can rationally design and prioritize new analogs of this compound for synthesis and biological evaluation, ultimately accelerating the drug discovery process.

Mechanistic Investigations of Uridine, 2 Dehydroxy , 4 Oxime in Model Biological Systems

Cellular Uptake and Intracellular Localization Studies in Model Cell Lines (In Vitro)

The efficacy of any therapeutic agent is contingent upon its ability to enter target cells and reach its site of action. For nucleoside analogs, this involves transport across the cell membrane and potential localization to specific subcellular compartments, such as the nucleus or mitochondria.

While direct studies on the cellular uptake and intracellular localization of 2'-deoxyuridine-4'-oxime are not extensively documented, inferences can be drawn from research on related nucleoside derivatives. The uptake of nucleosides and their analogs is generally mediated by specialized nucleoside transporter proteins embedded in the cell membrane. The structural similarity of 2'-deoxyuridine-4'-oxime to the natural nucleoside 2'-deoxyuridine (B118206) suggests that it may utilize these same transport mechanisms.

Research on other modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has demonstrated their successful incorporation into cellular DNA, indicating efficient cellular uptake. nih.govmdpi.com This supports the hypothesis that modifications at the base, like the 4-oxime group, may not completely abrogate recognition by cellular uptake machinery.

The intracellular fate of nucleoside analogs can vary. Some, like EdU, are incorporated into newly synthesized DNA, primarily localizing to the nucleus. nih.gov Others may remain in the cytoplasm or be targeted to mitochondria. The specific localization of 2'-deoxyuridine-4'-oxime would depend on its subsequent metabolic processing and interaction with intracellular components. Determining the precise localization would require specific studies employing techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantification. nih.gov

Table 1: Cellular Uptake and Localization of Related Nucleoside Analogs

| Compound | Cell Line(s) | Key Findings on Uptake/Localization | Citation |

| 5-Ethynyl-2'-deoxyuridine (EdU) | PANC-1, CHO | Incorporated into DNA, used to assess cell proliferation. | nih.govmdpi.com |

| 5-Carboxy-2'-deoxyuridine (B46656) | HEp-2 | Cytotoxic effects suggest cellular uptake. | nih.gov |

| Damaged 2'-deoxynucleosides | HeLa | Uptake and incorporation into cellular DNA observed. | acs.org |

Biochemical Pathway Perturbations Induced by Uridine (B1682114), 2'-dehydroxy-, 4-oxime (Non-Clinical)

Once inside the cell, nucleoside analogs can perturb a variety of biochemical pathways. These perturbations are often the basis of their biological activity. For 2'-deoxyuridine-4'-oxime, several potential pathways could be affected, primarily related to nucleotide metabolism and DNA synthesis.

A primary mode of action for many nucleoside analogs is the inhibition of enzymes involved in the de novo or salvage pathways of nucleotide synthesis. nih.gov For instance, 5-carboxy-2'-deoxyuridine has been shown to inhibit the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov Given its structure, 2'-deoxyuridine-4'-oxime could potentially inhibit enzymes such as thymidylate synthase or other enzymes that utilize deoxyuridine monophosphate (dUMP) as a substrate.

Furthermore, if phosphorylated by cellular kinases, the resulting nucleotide analogs could act as chain terminators during DNA replication, a mechanism well-established for many antiviral and anticancer nucleoside drugs. This would lead to the induction of the DNA damage response (DDR) pathway. The DDR is a complex signaling network that senses and responds to DNA lesions, often leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe. medchemexpress.com The introduction of an abnormal base like the 4-oxime could be recognized by DNA repair enzymes, triggering excision repair pathways. acs.org

The perturbation of these pathways can be studied using various techniques, including metabolomics to identify changes in metabolite levels, and proteomic or transcriptomic analyses to observe changes in the expression of key enzymes and signaling proteins. nih.govplos.org

Mechanistic Analysis of Cellular Responses to Uridine, 2'-dehydroxy-, 4-oxime (In Vitro, Non-Clinical)

The biochemical perturbations induced by 2'-deoxyuridine-4'-oxime are expected to elicit a range of cellular responses. A key response to the disruption of DNA synthesis or the induction of DNA damage is the activation of cell cycle checkpoints. medchemexpress.com These checkpoints, governed by proteins such as ATM and ATR, can halt the cell cycle at the G1/S or G2/M transitions to prevent the replication of damaged DNA.

If the cellular damage is irreparable, the cell may undergo programmed cell death, or apoptosis. This can be assessed by measuring the activation of caspases, the key executioner enzymes of apoptosis, or by observing morphological changes characteristic of apoptosis. Studies on other nucleoside analogs have demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov

Another potential cellular response is the induction of genomic instability. The incorporation of modified nucleosides can lead to an increase in sister chromatid exchanges (SCEs), a marker of genetic recombination and potential DNA damage. For example, high concentrations of EdU have been shown to increase SCE frequency. mdpi.com

Table 2: Cellular Responses to Treatment with Related Nucleoside Analogs

| Compound | Cell Line(s) | Observed Cellular Response | Citation |

| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO | Increased sister chromatid exchange, activation of DNA damage response. | mdpi.com |

| Damaged 2'-deoxynucleosides | Intestinal tissue (mice) | Elevated DNA repair responses, increased double-strand breaks. | acs.org |

| Indirubin 3'-oxime | Pancreatic cancer cells | Inhibition of migration, invasion, and metastasis. | nih.gov |

| TT-10 (a fluorinated compound) | Cardiomyocytes | Promoted proliferation, antioxidant and antiapoptotic effects. | nih.gov |

Investigation of Metabolic Transformations of this compound within Cell-Free Systems

Cell-free systems, which consist of purified enzymes or cellular extracts, provide a controlled environment to study the metabolic fate of a compound without the complexities of a whole-cell system. nih.gov These systems are invaluable for identifying the specific enzymes that can modify a drug candidate and for characterizing its metabolic products.

For 2'-deoxyuridine-4'-oxime, a key metabolic transformation would be its phosphorylation to the corresponding monophosphate, diphosphate, and triphosphate forms by cellular kinases. This phosphorylation is often a prerequisite for the biological activity of nucleoside analogs. Cell-free systems containing purified nucleoside kinases can be used to determine if 2'-deoxyuridine-4'-oxime is a substrate for these enzymes. For example, studies on 5-carboxy-2'-deoxyuridine used cell-free assays to test its interaction with deoxythymidine kinase. nih.gov

Furthermore, cell-free systems can be used to investigate the stability of the 4-oxime group. It is possible that cellular enzymes, such as reductases or hydrolases, could metabolize this functional group, potentially altering the compound's activity. The use of liver homogenates or other tissue extracts in a cell-free setting can provide insights into potential metabolic pathways. nih.gov

The products of these metabolic reactions can be identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Understanding the metabolic transformations of 2'-deoxyuridine-4'-oxime is crucial for predicting its mechanism of action and potential for therapeutic development.

Applications of Uridine, 2 Dehydroxy , 4 Oxime in Chemical Biology and Research Tool Development

Utilization as a Biochemical Probe for Nucleic Acid Research

Uridine (B1682114), 2'-dehydroxy-, 4-oxime, also known as 2'-deoxyuridine (B118206) 4-oxime, serves as a powerful biochemical probe for investigating the structure, function, and dynamics of nucleic acids. Its structural similarity to the natural nucleoside, 2'-deoxyuridine, allows for its incorporation into DNA strands, both through chemical synthesis and enzymatic reactions.

One of the key applications of this modified nucleoside is in the study of nucleic acid oxidation. The oxime functionality can be exploited to understand the mechanisms of DNA damage and repair. For instance, research has shown that oxime esters of related nucleosides can be used to generate specific radicals upon photochemical activation, providing a tool to study the consequences of oxidative stress on DNA. chemicalbook.com The corresponding 2'-deoxynucleotide triphosphate of Uridine, 2'-dehydroxy-, 4-oxime can be recognized and incorporated into DNA by DNA polymerases, enabling the site-specific introduction of this probe into a DNA sequence. chemicalbook.com

Furthermore, the oxime group provides a reactive handle for the attachment of other molecules, such as cross-linking agents. This allows for the investigation of DNA-protein interactions and the three-dimensional structure of nucleic acid complexes. The principle is similar to the use of 4-thio-2'-deoxyuridine, which has been successfully employed as a modifiable platform to introduce reactive functionalities into oligonucleotides for covalent cross-linking studies. nih.gov

Development of this compound as a Reporter Molecule in Molecular Assays

The development of sensitive and specific reporter molecules is crucial for a wide range of molecular assays, from high-throughput screening to in vivo imaging. This compound holds significant potential for the creation of novel reporter systems due to the versatile chemistry of the oxime group.

While direct applications of this compound as a fluorescent reporter are still emerging, the underlying principles are well-established. The oxime group can undergo facile and highly specific ligation reactions with molecules containing an aldehyde or ketone functional group. This bioorthogonal reaction can be used to attach a variety of reporter tags, including fluorophores, to the nucleoside. nih.gov For example, a non-fluorescent version of the modified nucleoside could be incorporated into a DNA probe, which then becomes fluorescent upon reaction with a fluorophore-containing aldehyde, signaling a specific biological event.

The concept of using oxime-based chemistry for developing fluorescent probes has been demonstrated in other contexts. For instance, a fluorescent probe based on 9-fluorenone (B1672902) oxime has been successfully used for the detection of organophosphate pesticides. mdpi.com This highlights the potential of the oxime moiety to modulate the photophysical properties of a molecule upon reaction. By analogy, this compound could be derivatized to create "turn-on" fluorescent probes for detecting specific DNA or RNA sequences or monitoring enzymatic activity.

Role of this compound in Exploring Enzyme Mechanisms

Understanding the intricate mechanisms by which enzymes interact with and modify nucleic acids is a fundamental goal in biochemistry. Modified nucleosides like this compound are invaluable tools in these mechanistic studies.

The ability to incorporate this modified nucleoside into specific sites within a DNA or RNA strand allows researchers to probe the active sites of enzymes. For example, it can be used to study enzymes involved in DNA repair, such as glycosylases. The presence of the modified base can affect enzyme binding and catalysis, providing insights into the recognition and processing of damaged or modified DNA. The use of 2'-fluoro-substituted nucleotides to monitor the "flipping" of a base out of the DNA helix by an enzyme using 19F NMR spectroscopy is a powerful technique. nih.gov It is conceivable that this compound could be used in a similar fashion, with the oxime group acting as a sensitive reporter of its local environment.

Furthermore, the oxime group itself can participate in or perturb enzymatic reactions. For instance, analogues of dUMP with modifications at the 4-position have been used to study the mechanism of thymidylate synthase, a key enzyme in nucleotide metabolism. These studies have revealed how changes at this position can affect inhibitor binding and specificity.

Potential as a Precursor for Advanced Chemical Biology Tools

Perhaps one of the most significant applications of this compound is its role as a versatile precursor for the synthesis of more complex and sophisticated chemical biology tools. The oxime group serves as a key reactive handle for a variety of chemical transformations, enabling the construction of novel probes with tailored functionalities. lookchem.com

The principles of using modified nucleosides as platforms for building advanced tools are well-established. For example, 2'-deoxyuridine has been derivatized to create analogues for studying dUTP metabolism and for the postsynthetic modification of DNA using copper-free click chemistry. nih.govresearchgate.net Similarly, 4-thiouridine (B1664626) has been functionalized to create prodrugs for metabolic labeling of RNA. semanticscholar.org

The oxime group of this compound is particularly attractive for bioorthogonal chemistry. Oxime ligation, the reaction between an oxime and an aldehyde or ketone, is a highly chemoselective reaction that can be performed under mild, biological conditions. nih.gov This allows for the specific labeling of DNA or RNA containing this modified nucleoside in the complex environment of a living cell. This strategy can be used to attach a wide array of functionalities, including:

Affinity tags: for the purification of specific nucleic acid-protein complexes.

Imaging agents: such as PET or SPECT isotopes for in vivo imaging of nucleic acid metabolism.

Therapeutic payloads: for targeted drug delivery to specific cell types.

The potential transformations of the oxime group are summarized in the table below, highlighting the versatility of this compound as a building block for advanced chemical biology tools.

| Reaction Type | Reactant | Product Functionality | Potential Application |

| Oxime Ligation | Aldehyde/Ketone-Fluorophore | Fluorescently Labeled Nucleoside | DNA/RNA imaging, FISH |

| Oxime Ligation | Aldehyde/Ketone-Biotin | Biotinylated Nucleoside | Affinity purification, pull-down assays |

| Reduction | Reducing Agent (e.g., NaBH3CN) | N-hydroxyamino group | Further functionalization |

| O-Alkylation | Alkyl Halide | O-alkyl oxime ether | Modulation of properties, prodrugs |

Future Directions and Emerging Research Avenues for Uridine, 2 Dehydroxy , 4 Oxime

Integration of Uridine (B1682114), 2'-dehydroxy-, 4-oxime into Synthetic Biology Constructs

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key frontier in this field is the expansion of the genetic alphabet beyond the natural four letters (A, T, G, C) to create orthogonal genetic systems. mdpi.comnih.govnih.gov Such systems, which operate in parallel to the cell's native machinery without cross-interference, could enable the production of novel biopolymers and the engineering of cells with new functions. nih.govacs.org Uridine, 2'-dehydroxy-, 4-oxime is a compelling candidate for the development of an unnatural base pair (UBP).

The research into its closely related 2'-hydroxy counterpart, N⁴-hydroxycytidine (NHC), provides a strong rationale for this potential. nih.gov NHC is known to exist in two tautomeric forms: an amino form that base-pairs with guanine (B1146940) (G) and an imino (oxime) form that base-pairs with adenine (B156593) (A). acs.org This tautomeric ambiguity is the basis of its function as an antiviral agent, where it induces mutations in viral RNA. nih.govdrugbank.com This same property can be harnessed in synthetic biology. By incorporating this compound into a DNA sequence, it could be programmed to pair with either a natural base or a complementary unnatural partner, depending on the enzymatic context and the tautomeric state favored within a polymerase active site. acs.org

Future research could focus on:

Enzymatic Incorporation: Investigating the ability of engineered DNA polymerases to selectively recognize and incorporate the triphosphate form of this compound (dUTP-4-oxime) into a growing DNA strand.

Orthogonal Pairing: Designing a complementary unnatural base partner that forms a stable and exclusive base pair with one of the tautomers of this compound, a critical step for creating a functional six-letter genetic alphabet. nih.gov

In Vivo Systems: Developing host organisms that can maintain and replicate DNA containing this unnatural base, potentially by engineering the cell's metabolic pathways to synthesize the necessary building blocks. mdpi.com

The table below illustrates the potential hydrogen bonding patterns of the two tautomers of this compound, compared to the natural pyrimidine (B1678525), thymine.

| Base | Tautomeric Form | Pairing Partner | Hydrogen Bond Pattern |

| Thymine | Keto (Standard) | Adenine | Acceptor-Donor |

| This compound | Amino (Cytidine-like) | Guanine | Acceptor-Donor-Acceptor |

| This compound | Imino (Oxime) | Adenine | Donor-Acceptor |

Exploration of Novel Reactivity Profiles of the 4-Oxime Moiety

The 4-oxime group is not merely a modulator of base-pairing properties; it is a versatile chemical handle for bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The most prominent reaction involving the oxime moiety is oxime ligation. nih.gov

Oxime ligation is the reaction between an aminooxy group and an aldehyde or ketone, which forms a highly stable oxime bond. acs.orgnih.gov This reaction is chemoselective and can proceed under mild aqueous conditions, making it ideal for modifying complex biomolecules like nucleic acids. diva-portal.orgacademie-sciences.fr While the reaction can be slow at neutral pH, its rate is significantly enhanced by nucleophilic catalysts such as aniline (B41778) and its derivatives. diva-portal.orgnih.govresearchgate.net

Emerging research in this area includes:

Bioconjugation: Using oxime ligation to attach a wide array of functional molecules—such as fluorophores, affinity tags, or therapeutic agents—to oligonucleotides containing this compound. academie-sciences.frresearchgate.net This allows for the precise, site-specific labeling of DNA for diagnostic and research applications.

Catalyst Development: Designing more efficient catalysts for oxime ligation that operate effectively at physiological pH with faster kinetics, which is crucial for time-sensitive applications like in vivo imaging. nih.govnih.gov

Dynamic Systems: Exploring the reversibility of the oxime bond under specific conditions to create dynamic chemical systems, where molecular assemblies can be formed and broken on demand.

The following table compares key features of oxime ligation with the related hydrazone formation, another common bioorthogonal reaction. nih.gov

| Feature | Oxime Ligation | Hydrazone Ligation |

| Reactants | Aminooxy + Aldehyde/Ketone | Hydrazine + Aldehyde/Ketone |

| Bond Stability (Hydrolytic) | High | Moderate, pH-dependent |

| Equilibrium Constant (Keq) | >10⁸ M⁻¹ | 10⁴-10⁶ M⁻¹ |

| Typical Catalyst | Aniline, Phenylenediamine | Aniline |

| Kinetics at Neutral pH (uncatalyzed) | Slow | Moderate |

Advanced Materials Science Applications of this compound Conjugates

The fields of DNA nanotechnology and supramolecular chemistry leverage the predictable recognition properties of nucleobases to construct highly ordered materials. rsc.orgmdpi.com By functionalizing this compound via its reactive oxime handle, it can be transformed into a bespoke building block for advanced materials. nih.govtandfonline.com

Conjugating this modified nucleoside to other molecular entities, such as lipids or polymers, creates amphiphilic molecules that can self-assemble into diverse nanostructures, including micelles, nanotubes, and hydrogels. rsc.orgnih.govrki.de The nucleobase portion can direct the assembly through hydrogen bonding and π-stacking, while the conjugated tail dictates the material's bulk properties. mdpi.comnih.gov

Future research directions include:

Programmable Hydrogels: Creating nucleoside-polymer conjugates that form hydrogels. These materials could be designed to respond to specific DNA or RNA sequences, releasing an encapsulated cargo or changing their mechanical properties upon binding.

Functionalized Nanostructures: Incorporating the modified nucleoside into DNA-based nanostructures, such as DNA origami or cross-tiles, to serve as anchor points for proteins, enzymes, or nanoparticles, thereby creating highly organized functional devices. tandfonline.com

Stimuli-Responsive Surfaces: Grafting oligonucleotides containing the oxime-conjugated nucleoside onto surfaces to create smart materials that can selectively capture or release target molecules from a solution in response to specific triggers.

The table below outlines potential applications of materials derived from this compound conjugates.

| Material Type | Conjugate Example | Principle of Formation | Potential Application |

| Hydrogel | Nucleoside-Polymer | Covalent cross-linking via oxime ligation and/or self-assembly through H-bonding | Drug delivery, tissue engineering |

| DNA Nanostructure | Nucleoside-Fluorophore | Incorporation into DNA origami during synthesis; post-synthetic ligation | Biosensing, molecular computing |

| Nucleolipid Vesicle | Nucleoside-Lipid | Self-assembly of amphiphilic conjugates in aqueous media | Targeted drug delivery vehicles |

| Functionalized Surface | Nucleoside-Biotin on a solid support | Covalent attachment of oligonucleotides to a surface via oxime chemistry | Diagnostic arrays, affinity chromatography |

Cross-Disciplinary Research at the Interface of Chemistry and Biology with this compound

The study of modified nucleosides like this compound epitomizes research at the interface of chemistry and biology. researchgate.netgrc.org These molecules are synthetic creations of chemists, yet their ultimate utility is realized in biological systems. The investigation of its 2'-hydroxy analog, N⁴-hydroxycytidine (NHC), serves as a powerful template for this cross-disciplinary approach. nih.govdrugbank.com

Chemists synthesize NHC and its derivatives and characterize their fundamental properties, such as the tautomerism that is key to its function. acs.orgcas.cz Biologists then take these molecules and study their interactions with cellular machinery—how they are phosphorylated by kinases, incorporated into nucleic acids by polymerases, and what downstream effects they have on processes like viral replication. nih.govnih.gov This interplay led to the understanding of NHC as a potent antiviral agent that works by inducing "viral error catastrophe." drugbank.com

For this compound, this collaborative approach will be essential to unlock its full potential. Key research questions that span the chemistry-biology interface include:

Enzymatic Processing: How is this 2'-deoxy nucleoside recognized and processed by cellular and viral enzymes, such as nucleoside kinases and DNA polymerases? nih.gov Are there differences in processing compared to its natural counterparts, deoxyuridine and deoxycytidine?

Structural Biology: What is the precise three-dimensional structure of this modified base when incorporated into a DNA double helix? How does it affect the local and global conformation of the DNA?

Chemical Probes: Can this molecule be used as a chemical probe to study DNA replication and repair? For instance, its unique structure could be used to trap enzymes or report on specific DNA transactions.

The following table summarizes potential cross-disciplinary research projects.

| Research Project | Chemical Focus | Biological Focus | Potential Outcome |

| Antiviral Development | Synthesis of derivatives to improve bioavailability and selectivity. | In vitro and in vivo assays against DNA viruses (e.g., Herpesviruses). | Development of new antiviral drug candidates. |

| Probe for DNA Repair | Attaching photo-crosslinkers to the oxime moiety. | Studying the recognition and processing of the modified base by DNA repair enzymes. | New insights into the mechanisms of DNA damage recognition. |

| Unnatural Base Pair (UBP) Validation | Characterizing the thermodynamics and kinetics of pairing with a synthetic partner. | Assessing the efficiency and fidelity of UBP replication and transcription in cell-free systems and in vivo. acs.org | Expansion of the genetic code for synthetic biology applications. |

| Enzyme Substrate Profiling | Synthesis of the 5'-triphosphate form (dUTP-4-oxime). | Kinetic analysis of incorporation by a panel of DNA polymerases. | Understanding enzyme-substrate specificity and engineering novel polymerases. |

Q & A

Q. What strategies mitigate batch-to-batch variability in uridine derivative synthesis?

- Methodological Answer :

- Strict anhydrous conditions : Use molecular sieves and argon atmospheres to prevent moisture-induced side reactions.

- Quality control (QC) protocols : Implement in-process checks (e.g., mid-reaction NMR) to detect deviations early.

- Centralized reagent sourcing : Use a single supplier for critical reagents (e.g., 4-bromobenzoyl chloride) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.